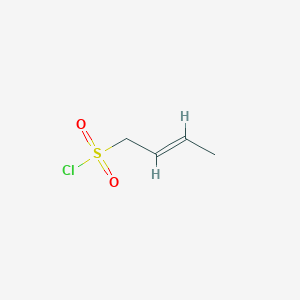

But-2-ene-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

219952-29-1; 911286-90-3 |

|---|---|

Molecular Formula |

C4H7ClO2S |

Molecular Weight |

154.61 |

IUPAC Name |

(E)-but-2-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+ |

InChI Key |

ZJAOQAVOWVZRRT-UHFFFAOYSA-N |

SMILES |

CC=CCS(=O)(=O)Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for But 2 Ene 1 Sulfonyl Chloride

Established Synthetic Pathways to Alkenyl Sulfonyl Chlorides

The preparation of alkenyl sulfonyl chlorides, including But-2-ene-1-sulfonyl chloride, leverages established organic synthesis reactions. These pathways are primarily divided into oxidative chlorination methods and chlorosulfonation reactions, each utilizing different starting materials and reagent systems.

Oxidative chlorination represents a significant class of reactions for synthesizing sulfonyl chlorides. This strategy involves the oxidation of a sulfur-containing functional group, such as a thiol or a disulfide, in the presence of a chlorine source. The reaction proceeds through the formation of intermediate sulfur species that are subsequently chlorinated to yield the final sulfonyl chloride product. These methods are valued for their versatility and can be adapted for a wide range of substrates, including aliphatic and aromatic compounds. organic-chemistry.org

A foundational method for preparing sulfonyl chlorides is the oxidative chlorination of thiols (R-SH) and disulfides (R-S-S-R). rsc.org This transformation can be achieved using various reagent systems that provide both an oxidant and a chlorine source. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This process is efficient, often occurring at room temperature with short reaction times, and is applicable to aliphatic, aromatic, and heterocyclic thiols. organic-chemistry.org The mechanism is thought to involve the intermediate formation of disulfides, which are then further oxidized and chlorinated. organic-chemistry.org

Another effective system employs hydrogen peroxide in conjunction with zirconium tetrachloride (ZrCl₄), which facilitates the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides with high purity and excellent yields. organic-chemistry.org This method is notable for its mild reaction conditions and rapid completion, often within one minute. organic-chemistry.org The use of aqueous chlorine has also been a traditional, though more hazardous, method for this transformation. acs.org

The reaction kinetics can be complex. Studies on the chlorination of thiophenols with N-chlorosuccinimide (NCS) reveal that the reaction may proceed through a disulfide intermediate. acs.org This intermediate accumulates before being cleaved and converted to the final sulfenyl chloride product. acs.org While these studies focus on aromatic thiols, the general mechanism involving disulfide intermediates is considered relevant for aliphatic thiols as well. ed.ac.uk

| Reagent System | Substrate Type | Key Advantages | Ref. |

| H₂O₂ / SOCl₂ | Aliphatic, Aromatic, Heterocyclic Thiols | High reactivity, rapid reaction (≤ 1 min), excellent yields (up to 97%). | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Aliphatic, Aromatic, Heterocyclic Thiols/Disulfides | Excellent yields (up to 98%), very short reaction times, mild conditions. | organic-chemistry.org |

| Oxone / KX (X=Cl) | Thiols, Disulfides | Simple, rapid, uses water as a solvent. | rsc.org |

| Chlorine (aqueous) | Thiols, Disulfides | Traditional method, effective but can be hazardous. | acs.org |

N-Chloroamides, such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and trichloroisocyanuric acid (TCCA), are widely used as dual-function reagents that act as both an oxidant and a chlorine source in the synthesis of sulfonyl chlorides. rsc.orgresearchgate.net These reagents are favored for their milder reaction conditions compared to alternatives like hypochlorite-based strategies. researchgate.net

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using DCH. rsc.org This approach offers excellent control over reaction parameters and enhances safety by mitigating the high exothermicity of the reaction. rsc.org The method is applicable to both aliphatic and aromatic substrates, producing the corresponding sulfonyl chlorides in good yields. rsc.org Similarly, TCCA and NCS have been shown to be effective reagents for the direct oxidative conversion of various sulfur compounds into arenesulfonyl chlorides. researchgate.net

The synthesis of allylsulfonyl chloride, a compound structurally similar to this compound, can be achieved by chlorinating a sulfinic acid intermediate with NCS. researchgate.net Kinetic studies involving NCS for the chlorination of thiophenols indicate that the process is initiated by a slow direct chlorination, which then triggers a more rapid pathway involving the in-situ generation of a disulfide that is subsequently cleaved by molecular chlorine. ed.ac.uk The molecular chlorine is released from NCS in a reaction catalyzed by HCl. acs.orged.ac.uk

| N-Chloroamide Reagent | Abbreviation | Typical Application | Ref. |

| N-Chlorosuccinimide | NCS | Oxidative chlorination of thiols; chlorination of sulfinic acid intermediates. | ed.ac.ukresearchgate.netresearchgate.net |

| 1,3-Dichloro-5,5-dimethylhydantoin | DCH | Oxidative chlorination of aliphatic and aromatic thiols/disulfides, suitable for continuous flow. | rsc.orgresearchgate.net |

| Trichloroisocyanuric acid | TCCA | Direct oxidative conversion of sulfur compounds to arenesulfonyl chlorides. | researchgate.net |

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic methods. For the synthesis of sulfonyl chlorides, several metal-free oxidative chlorination protocols have been established. An environmentally benign approach utilizes a combination of nitric acid, hydrochloric acid, and oxygen as the terminal oxidant to convert thiols and disulfides into sulfonyl chlorides in a continuous flow reactor. researchgate.net

Another strategy involves the use of N-halosuccinimides in the presence of a catalytic amount of TMSCl (trimethylsilyl chloride) for electrophilic halogenation, which represents a practical and metal-free approach. ed.ac.uk The system of N-chlorosuccinimide (NCS) and HCl is itself a metal-free method where HCl catalyzes the release of the active chlorinating agent, Cl₂, from NCS. acs.orged.ac.uk This in-situ generation of chlorine allows for the efficient conversion of thiols to sulfenyl chlorides and subsequently to sulfonyl chlorides in the presence of water. acs.org

Furthermore, a transition-metal-free oxychlorination of alkenyl oximes has been developed using t-BuONO as a dual oxidant and AlCl₃ as the chlorine source, highlighting progress in the challenging formation of chlorine radicals or cations without transition metals. rsc.org Although applied to a different substrate class, this demonstrates the feasibility of metal-free strategies for similar transformations. rsc.org

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto a molecule. This approach is particularly relevant for the synthesis of sulfonyl chlorides from hydrocarbon precursors like alkenes.

This compound can be synthesized directly from butene precursors. One common industrial approach involves the reaction of but-2-ene with sulfur trioxide, followed by a chlorination step to yield the desired sulfonyl chloride. smolecule.com An alternative, more direct method is the sulfonation of butenes using chlorosulfonic acid (HSO₃Cl), which introduces the sulfonyl chloride group in a single step. smolecule.com

The direct hydration of butenes is often catalyzed by solid acid catalysts, such as ion-exchange resins. uni-hannover.de These resins typically have their acidic functional groups (-SO₃H) introduced via a sulfonation step using reagents like sulfuric acid, sulfur trioxide, or chlorosulfonic acid, demonstrating the industrial application of sulfonation reactions on butene-related structures. uni-hannover.de While the direct chlorosulfonation of but-2-ene specifically to this compound is a known pathway, related alkenes also undergo similar reactions. For example, the chlorosulfonation of but-3-enol with chlorosulfonic acid is a method used to synthesize the isomeric but-3-ene-1-sulfonyl chloride.

Chlorosulfonation Reactions

Conversion of Sulfonic Acids or Sulfonates to Sulfonyl Chlorides

The synthesis of sulfonyl chlorides from sulfonic acids or their corresponding salts is a well-established and fundamental transformation in organic chemistry. researchgate.netcdnsciencepub.com This conversion is typically accomplished by treating the sulfonic acid or sulfonate with a chlorinating agent. researchgate.netlookchem.com Commonly used reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). researchgate.netresearchgate.net

The choice between these chlorinating agents can be influenced by factors such as cost, reactivity, and the ease of purification of the final product. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture. quora.com While phosphorus pentachloride is also effective, it can be more expensive and less stable. quora.com The reaction of sulfonic acids with chlorinating agents like PCl₅ or SOCl₂ can be hazardous due to the potential for internal pressure buildup. rsc.org

The general mechanism involves the nucleophilic attack of an oxygen atom from the sulfonic acid or sulfonate on the electrophilic chlorinating agent. This is followed by the elimination of byproducts to afford the desired sulfonyl chloride. For instance, the reaction of a sulfonic acid with thionyl chloride produces the sulfonyl chloride, along with SO₂ and HCl. quora.com

While specific literature detailing the direct synthesis of this compound from but-2-ene-1-sulfonic acid is not extensively available, the general principles of this methodology are broadly applicable. The reaction would involve treating but-2-ene-1-sulfonic acid or one of its salts with a suitable chlorinating agent under appropriate conditions to yield this compound. researchgate.netsmolecule.com

Radical-Mediated Sulfonyl Chloride Synthesis

Radical-mediated approaches provide alternative pathways for the synthesis of sulfonyl chlorides, often under milder conditions than traditional methods. These reactions typically proceed through the formation of a sulfonyl radical, which is subsequently trapped by a chlorine source. nih.gov

Photoredox Catalysis for Arenediazonium Salt Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a variety of chemical transformations. researchgate.netacs.org This methodology can be applied to the synthesis of sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov In this process, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) to the arenediazonium salt. nih.gov This results in the formation of an aryl radical and the release of nitrogen gas. nih.gov The aryl radical can then react with a sulfur dioxide (SO₂) source, such as DABCO·(SO₂)₂ (diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to generate an arylsulfonyl radical. nih.govnih.gov This radical is then trapped by a chlorine source to yield the corresponding arylsulfonyl chloride. nih.gov

Recent advancements have demonstrated the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) for this transformation, offering a more sustainable alternative to expensive ruthenium-based catalysts. acs.orgnih.gov These reactions can be carried out under mild conditions, at room temperature, and show a high tolerance for various functional groups. acs.orgnih.gov While this method has been primarily developed for the synthesis of arylsulfonyl chlorides, its application to the synthesis of this compound from a corresponding diazonium salt would represent a novel extension of this chemistry.

Sandmeyer-Type Reactions and Their Modern Adaptations

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of other functional groups, including halides, via a diazonium salt intermediate. wikipedia.org A variation of this reaction, often referred to as a Sandmeyer-type reaction, is used for the synthesis of sulfonyl chlorides. researchgate.net In the traditional approach, an arenediazonium salt is reacted with sulfur dioxide in the presence of a copper(I) salt catalyst, such as copper(I) chloride (CuCl). nih.govwikipedia.org

Modern adaptations of the Sandmeyer reaction have focused on improving the safety, scalability, and substrate scope of the transformation. One significant advancement is the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.orgnih.gov This avoids the handling of gaseous and toxic sulfur dioxide. d-nb.info These newer protocols often allow for the synthesis of sulfonyl chlorides from anilines without the need to pre-form and isolate the diazonium salts, which can be highly energetic and unstable. organic-chemistry.orgnih.gov The reaction can be performed as a one-pot procedure where the diazonium salt is generated in situ. organic-chemistry.orgnih.gov

While the Sandmeyer reaction is a cornerstone of aromatic chemistry, its direct application to the synthesis of aliphatic sulfonyl chlorides like this compound is not common due to the inherent instability of aliphatic diazonium salts.

Advanced Synthetic Strategies and Process Control

Stereoselective Synthesis of this compound

The stereochemistry of the double bond in this compound is a crucial aspect of its synthesis, as the E (trans) and Z (cis) isomers can exhibit different chemical and biological properties. chemguide.co.ukwikipedia.org Therefore, controlling the geometric isomerism of the but-2-ene moiety is a significant consideration in its synthesis. nih.gov

Achieving stereocontrol in the synthesis of this compound can be approached in several ways. One strategy is to start with a stereochemically defined precursor and ensure that the subsequent reaction steps proceed without isomerization of the double bond. For example, if the synthesis begins with a pure E or Z isomer of a but-2-ene derivative, the conditions for the introduction of the sulfonyl chloride group must be carefully chosen to preserve the initial stereochemistry.

Alternatively, the stereochemistry of the double bond can be established during its formation using stereoselective olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons reaction are powerful methods for the synthesis of alkenes with a high degree of stereocontrol. The choice of reagents and reaction conditions in these reactions can be tailored to favor the formation of either the E or Z isomer of a suitable precursor, which can then be converted to this compound.

Recent developments in photocatalysis have also demonstrated the ability to control E/Z isomerism in alkene synthesis. semanticscholar.orgrsc.org By selecting the appropriate photocatalyst, it is possible to influence the stereochemical outcome of the reaction. semanticscholar.orgrsc.org This approach could potentially be applied to the synthesis of this compound to achieve a desired isomeric ratio.

Below is a table summarizing various synthetic approaches and considerations for controlling the stereochemistry of this compound.

| Synthetic Strategy | Method | Key Considerations for Stereocontrol | Potential Outcome |

| From Stereodefined Precursors | Conversion of (E)- or (Z)-but-2-en-1-ol | Reaction conditions must not induce isomerization of the double bond. | Preservation of the initial E or Z stereochemistry. |

| Stereoselective Olefination | Wittig Reaction | Choice of stabilized or unstabilized ylide. | Can be tuned to favor either E or Z isomers. |

| Stereoselective Olefination | Horner-Wadsworth-Emmons Reaction | Modification of the phosphonate (B1237965) reagent and reaction conditions. | Can be tuned to favor either E or Z isomers. |

| Photocatalysis | Photocatalytic Alkene Synthesis | Selection of photocatalyst and reaction conditions. semanticscholar.orgrsc.org | Potential for selective formation of E or Z isomers. semanticscholar.orgrsc.org |

Diastereoselective Approaches in Precursor Synthesis

The stereochemistry of this compound is fundamentally determined by the stereochemistry of its precursors. The synthesis of these precursors, typically chiral allylic alcohols or their derivatives, requires sophisticated diastereoselective methods to control the configuration of stereocenters.

One effective strategy involves the use of chiral auxiliaries. For instance, sulfinyl imines derived from commercially available aldehydes can undergo diastereoselective addition of Grignard reagents to create a new stereocenter with high control. unibo.it This approach, using an auxiliary like tert-butanesulfinamide (tBSA), allows for the synthesis of chiral sulfonamides which can serve as precursors. unibo.it Although demonstrated for other systems, this methodology is applicable for creating the chiral backbone required for an enantiomerically enriched this compound precursor.

Another powerful technique is the Sharpless asymmetric epoxidation, which can be used to create asymmetric centers in molecules like cis-but-2-ene-1,4-diol. beilstein-journals.org The resulting epoxide can be converted into a thiirane, which serves as a precursor to the thietane (B1214591) ring system, demonstrating a pathway to control stereochemistry in sulfur-containing four-membered rings derived from a butene backbone. beilstein-journals.org Furthermore, silicon-tether ring-closing metathesis strategies have been developed for the diastereoselective synthesis of trisubstituted olefins flanked by an allylic alcohol, providing a route to either E- or Z-isomers depending on the cleavage method used for the silicon tether. researchgate.net Such methods are crucial for accessing specific stereoisomers of the butene precursor framework.

Chemo- and Regioselective Considerations in Synthetic Routes

The synthesis of this compound presents significant challenges in both chemoselectivity and regioselectivity. The molecule contains a reactive C=C double bond and the target sulfonyl chloride group at an allylic position, necessitating precise control to avoid unwanted side reactions such as addition to the alkene or incorrect positioning of the sulfonyl group.

Chemoselectivity: The primary challenge is to perform the oxidative chlorination of a precursor, such as but-2-ene-1-thiol, without affecting the double bond. Methods utilizing reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for the oxidative chlorination of thiols and disulfides are well-established for their ability to selectively form sulfonyl chlorides. rsc.orgthieme-connect.com These reactions proceed via an in-situ generation of the sulfonyl chloride, which can then be used in subsequent steps. rsc.org The choice of oxidant and reaction conditions is critical to ensure that the alkene moiety remains intact.

Regioselectivity: Ensuring the sulfonyl chloride group is introduced specifically at the C1 position is a key regioselective challenge. Synthetic strategies often start with precursors where the sulfur or an oxygen functionality is already located at the desired C1 position, such as but-2-en-1-ol (B7822390) or a corresponding thiol derivative. In more complex systems, directing groups can be used to achieve regioselective functionalization. acs.org For example, studies on the synthesis of quinoline (B57606) derivatives have shown that sulfonyl chlorides can be used for both sulfonylation and chlorination, where the regioselectivity is dictated by the electronic properties of the substrate. rsc.org This highlights the principle that reaction pathways can be controlled to favor substitution at a specific position under metal-free conditions. rsc.org

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, including this compound, by providing enhanced safety, scalability, and process control compared to traditional batch methods. rsc.orgmdpi.com Conventional syntheses of sulfonyl chlorides are often highly exothermic and may use hazardous reagents, making them difficult to scale up safely. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, mitigating thermal runaway risks and enabling operation under more aggressive conditions safely. rsc.orgresearchgate.net

The use of flow reactors can significantly improve the space-time yield of sulfonyl chloride production. For example, a continuous flow protocol for converting thiols and disulfides to sulfonyl chlorides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) achieved a very high space-time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time of only 41 seconds in a small volume reactor. rsc.org This efficiency is crucial for industrial-scale manufacturing. mdpi.com Furthermore, flow systems can be automated, leading to improved consistency, reliability, and throughput, as demonstrated in the multi-hundred-gram production of aryl sulfonyl chlorides. mdpi.com

Optimization of Reaction Parameters in Flow Reactors

Optimizing reaction parameters is critical to maximizing yield and purity in continuous flow synthesis. Key parameters that are screened include temperature, residence time (controlled by flow rate), and reagent stoichiometry. beilstein-journals.org

In a continuous flow investigation of sulfonyl chloride synthesis, temperature was found to be a crucial parameter. rsc.org At low temperatures (5-20 °C), substrate conversion was incomplete, and primarily intermediate species were observed. rsc.org Increasing the temperature to 40 °C led to complete conversion and an 87% yield of the desired product, which further increased to 94% at 60 °C. rsc.org This demonstrates the necessity of a specific temperature threshold to drive the reaction to completion. rsc.org Similarly, residence time is a key variable; in a radical bromination of an aromatic sulfonyl chloride, maximum product conversion (86%) was achieved with a residence time of 10 minutes or more. lcms.cz

The stoichiometry of reagents, such as the chlorinating agent, also has a profound impact. Studies have shown that varying the equivalents of the chlorinating agent directly influences product yield and the formation of intermediates. rsc.org The optimal conditions are often determined through a design of experiments (DOE) approach to systematically evaluate the influence of each parameter. mdpi.comresearchgate.net

Table 1: Influence of Reaction Parameters on Sulfonyl Chloride Synthesis in a Flow Reactor (Data adapted from a model reaction for sulfonyl chloride synthesis)

| Parameter | Value | Substrate Conversion (%) | Product Yield (%) | Observations | Source |

| Temperature | 20 °C | 42% | Low | Intermediate species observed. | rsc.org |

| 40 °C | 100% | 87% | Elevated temperature needed for product formation. | rsc.org | |

| 60 °C | 100% | 94% | Yield further increased with temperature. | rsc.org | |

| Residence Time | 2.5 min | - | <60% | Incomplete conversion. | lcms.cz |

| 10 min | - | 86% | Maximum conversion achieved. | lcms.cz | |

| 25 min | - | 86% | Longer time does not improve yield. | lcms.cz | |

| Reagent Equiv. | 2.0 | - | Low | Insufficient reagent. | rsc.org |

| 2.6 | - | High | Supports proposed mechanism. | rsc.org | |

| 3.0 | - | High | Excess does not significantly improve yield. | rsc.org |

This table is interactive and can be sorted by column.

Kinetic and Mechanistic Investigations under Flow Conditions

Flow reactors are powerful tools for studying reaction kinetics and mechanisms due to the precise control over reaction time and the ability to sample the reaction mixture at various points. rsc.org Temporal kinetic profiles collected from flow experiments have revealed unusual sigmoidal behavior in the formation of sulfonyl chlorides, indicating a complex, autocatalytic-like mechanism. rsc.org

These studies have also enabled the identification of key reaction intermediates that provide insight into the reaction pathway. rsc.org For example, in the oxidative chlorination of diphenyl disulfide, the intermediate S-phenyl benzenesulfonothioate was identified, confirming a mechanism where the disulfide is oxidized and then cleaved to form the final sulfonyl chloride product. researchgate.net The ability to perform online analysis, such as with LC or NMR, integrated with the flow system allows for real-time monitoring and rapid mechanistic understanding. lcms.czresearchgate.net This level of insight is difficult to achieve in conventional batch reactors and is invaluable for process optimization and ensuring reaction robustness. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. mdpi.com Traditional methods for producing sulfonyl chlorides often rely on harsh reagents and generate significant waste. rsc.orgmdpi.com Green approaches focus on improving atom economy, using less hazardous reagents, and minimizing waste.

One strategy involves the in-situ generation of sulfonyl chlorides from thiols or disulfides, which then react with amines in a one-pot synthesis to produce sulfonamides. rsc.org This avoids the isolation of the often-unstable sulfonyl chloride intermediate. Another approach focuses on replacing hazardous chlorinating agents. For example, a method using sodium chlorite (B76162) (NaClO₂) and HCl provides a safer and more environmentally benign alternative for the oxidative chlorosulfonation of various sulfur-containing substrates. organic-chemistry.org Similarly, using N-chlorosuccinimide (NCS) is considered a greener option because the succinimide (B58015) byproduct can potentially be recovered and reconverted to NCS. thieme-connect.comresearchgate.net Photocatalytic methods using visible light also represent a sustainable alternative to traditional metal-catalyzed Meerwein-type reactions for synthesizing sulfonyl chlorides from diazonium salts. acs.org

Development of Environmentally Benign Reaction Media and Solvents

A cornerstone of green chemistry is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents. uniba.it For reactions involving sulfonyl chlorides, significant progress has been made in utilizing greener media.

Water is a highly attractive green solvent. An efficient one-pot method for synthesizing sulfonamides from thiols and disulfides was developed using water as the solvent, with trichloroisocyanuric acid (TCCA) as the oxidant. rsc.org The simple, filtration-based workup in the absence of organic solvents makes this protocol highly sustainable. rsc.org The low solubility of the sulfonyl chloride intermediate in water can protect it from hydrolysis, allowing it to precipitate directly from the reaction mixture in good yield and high purity. acs.org

Deep Eutectic Solvents (DESs) have also emerged as promising green reaction media. uniba.it A sustainable protocol for synthesizing sulfonamides from sulfonyl chlorides and amines was developed using choline (B1196258) chloride-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.it These reactions proceed efficiently at ambient temperature, and the DES can often be reused, further enhancing the green credentials of the process. uniba.it Other media, such as polyethylene (B3416737) glycol (PEG-400), have also been successfully employed for sulfonamide synthesis, offering a non-toxic and biodegradable solvent alternative. sci-hub.se

Table 2: Comparison of Green Solvents for Sulfonamide Synthesis via Sulfonyl Chloride Intermediates

This table is interactive and can be sorted by column.

Application of Sustainable Oxidants and Reagents

The development of environmentally benign synthetic routes is a central goal in modern chemistry. For the synthesis of sulfonyl chlorides, including this compound, research has shifted towards replacing traditional, often harsh and hazardous, reagents with sustainable oxidants and improved reaction protocols. These green chemistry approaches focus on mild reaction conditions, the use of safer solvents like water, high atom economy, and the avoidance of toxic chemicals.

Key strategies involve the oxidative chlorination of sulfur-containing precursors such as thiols, disulfides, and S-alkylisothiourea salts, utilizing oxidants that are more environmentally friendly than methods relying on reagents like chlorine gas.

Oxidative Chlorination of Thiols and Disulfides

The direct conversion of thiols and disulfides to sulfonyl chlorides represents a primary route for synthesis. Sustainable methodologies have been developed to make this transformation greener.

One prominent method employs hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of a catalyst. Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient catalyst for this oxidative chlorination. organic-chemistry.orglookchem.com The reaction proceeds rapidly at room temperature, often in under five minutes, and produces sulfonyl chlorides in excellent yields with high purity. lookchem.comorgsyn.org This system's main advantages are the very short reaction times, mild conditions, and the replacement of more hazardous reagents. organic-chemistry.orglookchem.com The choice of solvent can be crucial, with polar organic solvents like acetonitrile (B52724) leading to excellent yields. lookchem.com

Another sustainable oxidant system is Oxone (potassium peroxymonosulfate) in combination with a chloride source like potassium chloride (KCl). rsc.org This method is notable for its use of water as the solvent, which is a significant environmental benefit. The oxyhalogenation of various thiols and disulfides proceeds rapidly at room temperature, affording the corresponding sulfonyl chlorides in high yields. rsc.org

A continuous flow, metal-free protocol has also been developed using a combination of nitric acid (HNO₃), hydrochloric acid (HCl), and oxygen (O₂). nih.gov This method allows for the synthesis of sulfonyl chlorides with a high throughput and a favorable environmental impact, as measured by a lower process mass intensity (PMI) compared to other flow processes. nih.gov

| Precursor | Oxidant/Reagent System | Solvent | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|---|

| Thiols/Disulfides | H₂O₂ / ZrCl₄ | Acetonitrile | Excellent yields, very short reaction times (minutes), mild room temperature conditions. | >90% | lookchem.com |

| Thiols/Disulfides | Oxone / KCl | Water | Use of water as a green solvent, rapid reaction, mild conditions. | 82-98% | rsc.org |

| Thiols/Disulfides | HNO₃ / HCl / O₂ | Flow Reactor | Metal-free, continuous process, lower environmental impact (PMI = 15). | 70-81% | nih.gov |

Chlorosulfonation of S-Alkylisothiourea Salts

An alternative green strategy utilizes S-alkylisothiourea salts as odorless and stable precursors. organic-chemistry.orgorganic-chemistry.org These salts can be prepared from readily available alkyl halides and thiourea. The subsequent chlorosulfonation to yield sulfonyl chlorides is achieved using sustainable reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org

Alternatively, employing bleach as the oxidant provides a clean, economical, and worker-friendly procedure. organic-chemistry.org This method offers safe operation and generally allows for easy purification of the sulfonyl chloride product without the need for chromatography. organic-chemistry.org

| Precursor | Oxidant/Reagent System | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Environmentally friendly, recyclable byproduct (succinimide), mild conditions. | Moderate to Excellent | organic-chemistry.org |

| S-Alkylisothiourea Salts | Sodium Hypochlorite (Bleach) | Clean, economic, worker-friendly, simple purification. | High | organic-chemistry.org |

Reactivity and Mechanistic Pathways of But 2 Ene 1 Sulfonyl Chloride

Radical Reactions of Alkenyl Sulfonyl Chlorides

The reactivity of alkenyl sulfonyl chlorides, such as but-2-ene-1-sulfonyl chloride, is significantly influenced by the presence of the sulfonyl chloride group, which can serve as a precursor to sulfonyl radicals. These radicals are key intermediates in a variety of transformations, including addition reactions to unsaturated systems. The development of radical processes for creating C(sp³)-sulfonylated compounds has become an area of considerable interest in recent years. d-nb.inforesearchgate.net

Hydrosulfonylation is a process that involves the net addition of a sulfonyl group (R-SO₂) and a hydrogen atom across a double or triple bond. While traditionally challenging, recent advancements, particularly in photoredox catalysis, have enabled the use of sulfonyl chlorides as effective precursors for the radical hydrosulfonylation of alkenes. d-nb.infosemanticscholar.orgnih.gov This method provides a direct pathway to synthesize sulfones, which are important structural motifs in medicinal chemistry. d-nb.info

The mechanism for the hydrosulfonylation of alkenes using sulfonyl chlorides is a radical chain process. researchgate.netnih.gov The reaction is typically initiated by a photocatalyst, which, upon excitation by visible light, facilitates the formation of a sulfonyl radical (RSO₂•) from the sulfonyl chloride precursor. organic-chemistry.org

The key steps are as follows:

Radical Generation : A photoexcited catalyst initiates a single-electron transfer (SET) to the sulfonyl chloride, which then fragments to generate a sulfonyl radical and a chloride anion. organic-chemistry.org

Radical Addition : The generated sulfonyl radical undergoes a regioselective Giese-addition to the alkene double bond. d-nb.inforesearchgate.net This addition forms a new carbon-centered radical intermediate. researchgate.netnih.gov

Hydrogen Atom Transfer : The carbon-centered radical then abstracts a hydrogen atom from a hydrogen atom donor (HAD) present in the reaction mixture to yield the final hydrosulfonylated product and regenerate the radical chain carrier. nih.gov

Control experiments confirm the radical nature of the mechanism; the reaction is inhibited in the presence of radical scavengers like TEMPO. researchgate.net

The final step of the hydrosulfonylation, the hydrogen atom transfer (HAT), is critical for the success of the reaction. nih.gov The efficiency of this step depends on a "polarity match" between the carbon-centered radical intermediate and the hydrogen atom donor (HAD). d-nb.infonih.gov

Electrophilic Radicals : When the alkene is electron-deficient (e.g., substituted with an electron-withdrawing group), the addition of the sulfonyl radical generates an electrophilic carbon-centered radical. This requires a nucleophilic HAD for a polarity-matched HAT to occur efficiently. d-nb.infonih.gov Tris(trimethylsilyl)silane, (TMS)₃SiH, has been identified as an ideal nucleophilic hydrogen donor for this purpose. d-nb.infonih.govresearchgate.net

Nucleophilic Radicals : Conversely, when the alkene bears alkyl substituents (making it electron-rich), the resulting carbon-centered radical is nucleophilic. This requires an electrophilic HAD for an efficient HAT step. nih.gov Using a nucleophilic HAD like (TMS)₃SiH with a nucleophilic radical results in a polarity-mismatched, and therefore inefficient, HAT process. d-nb.info

The choice of the hydrogen atom donor is therefore crucial and must be tuned to the electronic properties of the alkene substrate to achieve high yields. nih.gov

To overcome the challenge of hydrosulfonylating alkenes with varying electronic profiles using a single system, a strategy known as polarity-reversal catalysis (PRC) has been successfully implemented. d-nb.infosemanticscholar.orgnih.gov This approach is particularly effective for alkenes bearing alkyl substituents, which form nucleophilic radical intermediates. nih.govresearchgate.net

In a PRC system, a catalytic amount of a thiol, such as 4-mercaptophenol, is added to the reaction. The mechanism proceeds as follows:

The nucleophilic carbon-centered radical (formed from an alkyl-substituted alkene) abstracts a hydrogen atom from the electrophilic thiol catalyst. This is a polarity-matched HAT that efficiently forms the desired sulfone product and a thiyl radical. nih.gov

The thiyl radical then abstracts a hydrogen atom from the stoichiometric, nucleophilic HAD (e.g., (TMS)₃SiH). This regenerates the thiol catalyst and produces a silyl (B83357) radical, which can continue the radical chain. nih.gov

This two-step, polarity-matched process significantly improves the yields for alkyl-substituted alkenes, broadening the scope and generality of the photoredox-catalyzed hydrosulfonylation reaction. d-nb.inforesearchgate.net

| Alkene Type | Radical Intermediate | Optimal HAT Process | Conditions | Yield |

| Electron-Deficient | Electrophilic | Direct HAT from nucleophilic donor | (TMS)₃SiH | Good to Excellent d-nb.info |

| Alkyl-Substituted | Nucleophilic | Direct HAT from nucleophilic donor | (TMS)₃SiH | Poor d-nb.info |

| Alkyl-Substituted | Nucleophilic | Polarity Reversal Catalysis | (TMS)₃SiH + catalytic thiol | High d-nb.info |

Sulfonyl chlorides can also participate in atom-transfer radical addition (ATRA) reactions with alkenes, leading to a net chlorosulfonylation. researchgate.netnih.gov In this process, both the sulfonyl group and the chlorine atom from the sulfonyl chloride add across the double bond, forming a β-chlorosulfone.

A recently developed method, termed chlorothiolation, allows for the regioselective synthesis of β-chlorosulfides from alkenes and sulfonyl chlorides, proceeding through the reduction of the intermediate sulfone. nih.gov More directly, the chlorosulfonylation of alkenes using sulfonyl chlorides under photocatalysis has been shown to be a versatile reaction. researchgate.net The regioselectivity of the addition is a key consideration.

The reaction is often mediated by a copper(II) complex photocatalyst under visible light irradiation. researchgate.net The process involves the addition of the sulfonyl radical to the alkene, followed by the trapping of the resulting carbon-centered radical with a chlorine atom. The scope of the reaction is broad, accommodating various functional groups. nih.gov This method has been successfully applied to a wide range of terminal and internal alkenes, demonstrating its utility in synthesizing complex molecules. researchgate.net The reaction conditions are generally mild, and the process can be scaled up to the gram scale without a significant loss in yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |

| Alkene | Arylsulfonyl chloride | Cu(II) complex / Visible Light | β-Chlorosulfone | Good functional group tolerance researchgate.net |

| Alkene | Sulfonyl chloride | Not specified | β-Chlorosulfide (via reduction) | Mild conditions, scalable nih.gov |

Chlorosulfonylation of Alkenes

Elucidation of Free Radical Chain Mechanisms

The involvement of this compound in free-radical chain reactions is initiated by the formation of a but-2-ene-1-sulfonyl radical. This process typically requires energy input, such as light or heat, to induce homolytic cleavage of the relatively weak sulfur-chlorine bond. In modern synthetic methods, this initiation is often achieved through photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) to the sulfonyl chloride, leading to the fragmentation of the resulting radical anion into a sulfonyl radical and a chloride anion nih.gov.

A generalized free-radical chain mechanism involving a sulfonyl chloride proceeds through three fundamental stages:

Initiation: A reactive sulfonyl radical (RSO₂•) is generated from the this compound precursor.

CH₃CH=CHCH₂SO₂Cl + initiator → CH₃CH=CHCH₂SO₂• + Cl•

Propagation: This is the "chain" part of the reaction, consisting of a cycle of steps that consume reactants and generate products while regenerating the radical species. A key propagation step is the addition of the sulfonyl radical across an unsaturated bond, such as an alkene d-nb.infoyoutube.com. This addition forms a new carbon-centered radical, which can then participate in further reactions, like abstracting an atom from another molecule to continue the chain nih.govwikipedia.org.

CH₃CH=CHCH₂SO₂• + H-Donor → CH₃CH=CHCH₂SO₂H + Donor•

CH₃CH=CHCH₂SO₂• + C=C → CH₃CH=CHCH₂SO₂-C-C•

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as the dimerization of two sulfonyl radicals or the reaction of a sulfonyl radical with another radical intermediate in the system.

In photoredox-catalyzed hydrosulfonylation reactions, the sulfonyl radical generated from a sulfonyl chloride adds to an alkene to form a carbon-centered radical intermediate nih.gov. This intermediate is then trapped by a hydrogen atom donor to yield the final hydrosulfonylated product, completing the propagation cycle d-nb.infosemanticscholar.orgresearchgate.net.

Other Radical Annulations and Cyclization Reactions

The dual functionality of this compound, possessing both a sulfonyl radical precursor and an alkene moiety, allows it to participate in intramolecular and intermolecular radical cyclization reactions ncku.edu.tw. These reactions are powerful methods for constructing cyclic and polycyclic molecular architectures.

In a typical radical cyclization (annulation) pathway, a sulfonyl radical is first generated. This radical can then add to an external alkyne or alkene, creating a new radical intermediate researchgate.net. This intermediate can subsequently undergo an intramolecular cyclization by attacking the double bond of the butenyl group. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate mdpi.com.

Alternatively, a radical can be generated elsewhere in a molecule that also contains a butenylsulfonamide or sulfonate ester group (derived from this compound). This radical can then add to the butenyl double bond in an intramolecular fashion nih.gov. The resulting α-sulfonamidoyl radical can undergo further transformations, such as β-fragmentation, to eliminate a sulfonyl radical and form a stable imine product nih.gov. Such cascade reactions, triggered by the initial sulfonylation, provide efficient routes to complex heterocyclic systems like tetrahydro-γ-carbolines acs.org.

Ionic Reactions and Nucleophilic Transformations

Beyond radical pathways, the chemistry of this compound is dominated by ionic reactions, particularly nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group.

Nucleophilic Substitution at the Sulfur Center

The sulfonyl chloride functional group is an excellent electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it highly susceptible to attack by nucleophiles, resulting in the displacement of the chloride ion, which is a good leaving group.

One of the most common and significant reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides cbijournal.comnih.gov. This reaction is a cornerstone of medicinal chemistry. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of this compound researchgate.net. This is followed by the elimination of a proton from the nitrogen and the chloride ion, typically facilitated by a base, to form the stable sulfonamide product thieme-connect.com. Often, a second equivalent of the amine reactant serves as the base to neutralize the hydrogen chloride byproduct cbijournal.com.

The general reaction is as follows: CH₃CH=CHCH₂SO₂Cl + 2 RNH₂ → CH₃CH=CHCH₂SO₂NHR + RNH₃Cl

This reaction is broadly applicable to a wide range of amines, as illustrated in the table below.

| Amine Nucleophile | Product |

| Ammonia (NH₃) | But-2-ene-1-sulfonamide |

| Methylamine (CH₃NH₂) | N-Methylbut-2-ene-1-sulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethylbut-2-ene-1-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenylbut-2-ene-1-sulfonamide |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters eurjchem.comorganic-chemistry.org. This transformation is crucial for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions pearson.comyoutube.comlibretexts.org.

The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride youtube.comyoutube.com. The reaction is almost always carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) youtube.comyoutube.com. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction youtube.com. A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken youtube.com.

The general reaction is as follows: CH₃CH=CHCH₂SO₂Cl + R-OH + Base → CH₃CH=CHCH₂SO₂OR + Base·HCl

This method is effective for a variety of alcohols and phenols.

| Alcohol/Phenol Nucleophile | Product |

| Methanol (CH₃OH) | Methyl but-2-ene-1-sulfonate |

| Ethanol (CH₃CH₂OH) | Ethyl but-2-ene-1-sulfonate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl but-2-ene-1-sulfonate |

| Phenol (C₆H₅OH) | Phenyl but-2-ene-1-sulfonate |

Reduction Reactions to Sulfur-Containing Derivatives

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups using appropriate reducing agents. The most common transformation is the reduction to the corresponding thiol taylorfrancis.com.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of sulfonyl chlorides to thiols taylorfrancis.comacs.org. Other methods include the use of zinc and acid or catalytic hydrogenation over a palladium catalyst taylorfrancis.comgoogle.comgoogle.com. Triphenylphosphine has also been reported as a reagent for the efficient conversion of sulfonyl chlorides to aryl thiols organic-chemistry.orgresearchgate.net. In some cases, the reduction can lead to disulfides as byproducts, particularly when milder conditions or certain basic resins are used during catalytic hydrogenation taylorfrancis.com. Milder reducing agents, such as rongalite (HOCH₂SO₂Na), can be used to achieve partial reduction to sulfinate esters when reacted with alcohols rsc.org.

| Reducing Agent / Conditions | Primary Product |

| Lithium Aluminum Hydride (LiAlH₄) | But-2-ene-1-thiol acs.orgresearchgate.net |

| Zinc / Acid (e.g., H₂SO₄) | But-2-ene-1-thiol google.com |

| H₂ / Palladium Catalyst | But-2-ene-1-thiol google.com |

| Triphenylphosphine (PPh₃) | But-2-ene-1-thiol organic-chemistry.org |

| Rongalite (HOCH₂SO₂Na) / Alcohol | Alkyl but-2-ene-1-sulfinate rsc.org |

[2+2] Annulations and Cycloaddition Reactions with Unsaturated Compounds

Sulfonyl chlorides, including this compound, are valuable reagents in organic synthesis, participating in a variety of reactions with unsaturated compounds such as alkenes, alkynes, and imines. magtech.com.cn These reactions can proceed through different pathways, including annulations, to form cyclic structures. magtech.com.cn

One significant application is in [2+2] cycloaddition reactions. In the presence of a base, sulfonyl chlorides can generate sulfenes in situ. These highly reactive intermediates can then undergo [2+2] cycloaddition with electron-rich olefins or enamines to afford four-membered thietane (B1214591) 1,1-dioxides. This reactivity provides a direct route to strained sulfur-containing rings, which can be valuable synthetic intermediates.

Furthermore, reactions of sulfonyl chlorides with various unsaturated compounds can lead to a range of products through different mechanisms, including chlorosulfonylation, sulfonylation, and arylation, depending on the specific substrates and reaction conditions. magtech.com.cn

Olefination Reactions Utilizing Sulfonyl Halides and Carbanions

Olefination reactions that utilize sulfonyl halides and carbanions provide a potent method for the formation of carbon-carbon double bonds. nih.govuw.edu.pl This process, sometimes referred to as the Hawkins Reaction, is a modification of the Julia Olefination and involves the reaction of carbanions derived from sulfonyl halides with carbonyl compounds. nih.govuw.edu.pl

The mechanism of olefination with sulfonyl halides proceeds through a distinct multi-step pathway that mimics the Horner-Wadsworth-Emmons reaction. tandfonline.comnih.gov The process is initiated by the generation of a carbanion from the sulfonyl halide. This carbanion then participates in an aldol-type addition to the carbonyl group of an aldehyde or ketone. nih.govtandfonline.comnih.gov

Following the initial addition, the resulting aldol-type adduct undergoes cyclization to form a four-membered oxathietane intermediate. tandfonline.comtandfonline.com This intermediate is generally unstable and subsequently fragments to yield the final alkene product. tandfonline.comtandfonline.com Mechanistic studies, including DFT calculations, have revealed that the fragmentation step possesses the highest energy barrier in the reaction sequence. tandfonline.comtandfonline.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Carbanion Formation | Sulfonyl Carbanion |

| 2 | Aldol-type Addition | Aldol Adduct |

| 3 | Cyclization | Four-membered Oxathietane |

| 4 | Fragmentation | Alkene Product |

The stereochemical outcome of the olefination reaction, specifically the E/Z-selectivity of the resulting alkene, is influenced by several factors. The electronic stabilization of the initial carbanion plays a crucial role. tandfonline.com

For instance, non-stabilized alkanesulfonyl precursors typically lead to nearly equimolar mixtures of E- and Z-alkenes. tandfonline.com In contrast, semi-stabilized carbanion precursors, such as those derived from phenylmethanesulfonates or prop-2-ene-1-sulfonates, predominantly yield the E-isomers of the olefin products. uw.edu.pltandfonline.com

The selectivity arises from the kinetics of the cyclization-fragmentation step. While the initial aldol-type addition often shows poor selectivity, the subsequent steps proceed at different rates for the diastereomeric intermediates, ultimately favoring the formation of the more stable E-alkene. tandfonline.com Computational studies have indicated that the fragmentation of less stable anti-apicophilic intermediates is what leads to the formation of the alkene products, a phenomenon also observed in the Wittig and Horner-Wadsworth-Emmons reactions. tandfonline.com

| Carbanion Precursor Type | Example | Predominant Alkene Isomer |

|---|---|---|

| Non-stabilized | Alkanesulfonates | Mixture of E/Z |

| Semi-stabilized | Phenylmethanesulfonates | E-isomer |

| Semi-stabilized | Prop-2-ene-1-sulfonates | E-isomer |

Catalytic Approaches in this compound Transformations

Transition Metal Catalysis (e.g., Palladium, Copper) in Cross-Coupling Reactions

Transition metal catalysis has become a pivotal tool for the functionalization of sulfonyl chlorides, including this compound, through cross-coupling reactions. sioc-journal.cn These reactions often proceed via a desulfitative pathway, where the sulfonyl group is extruded as sulfur dioxide. sioc-journal.cn

Palladium Catalysis: Palladium catalysts are highly effective in mediating the cross-coupling of sulfonyl chlorides with a variety of coupling partners. For instance, alk-2-ene-1-sulfonyl chlorides can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids. researchgate.netepfl.ch These reactions provide a direct method for the formation of new carbon-carbon bonds. researchgate.net The reactivity of sulfonyl chlorides in these palladium-catalyzed reactions is notable, often falling between that of aryl iodides and aryl bromides. researchgate.netepfl.ch Stille cross-coupling reactions with organostannanes are also efficiently catalyzed by palladium complexes, offering another route to C-C bond formation. researchgate.net

Copper Catalysis: Copper catalysts have also emerged as effective promoters for the cross-coupling of sulfonyl chlorides. Copper-catalyzed Heck-type couplings with olefins provide efficient access to vinyl sulfones. researchgate.net Furthermore, copper catalysis enables the sulfonylation/cyclization of alkynes with sulfonyl chlorides, leading to the synthesis of sulfonylated benzothiophenes. rsc.org These copper-catalyzed transformations often feature mild reaction conditions and good functional group tolerance. nih.govorganic-chemistry.org

| Catalyst | Reaction Type | Coupling Partner | Product Type |

|---|---|---|---|

| Palladium | Suzuki-Miyaura | Boronic Acids | Biaryls, Alkenes |

| Palladium | Stille | Organostannanes | Biaryls, Alkenes |

| Copper | Heck-type | Olefins | Vinyl Sulfones |

| Copper | Sulfonylation/Cyclization | Alkynes | Sulfonylated Benzothiophenes |

Organocatalytic Activation and Transformations

While transition metal catalysis is well-established, organocatalysis offers a complementary approach for the activation and transformation of substrates like this compound. Organocatalysis avoids the use of potentially toxic and expensive metals and can provide unique reactivity and selectivity.

For example, in the context of reactions involving sulfonyl groups, organocatalysts have been employed in the asymmetric radical sulfonylation of α,β-unsaturated carbonyl compounds using sulfur dioxide surrogates. nih.gov Chiral bifunctional organocatalysts can effectively control the stereochemistry of the addition of a sulfonyl radical, leading to chiral β-sulfonyl carbonyl compounds with high enantioselectivity. nih.gov This type of photoinduced organocatalytic process highlights the potential for developing novel asymmetric transformations involving sulfonyl-containing reagents under mild conditions. nih.gov While direct examples specifically utilizing this compound in organocatalytic transformations are less common in the provided context, the principles of organocatalytic activation of related sulfonyl compounds suggest a promising area for future research.

Lack of Specific Research Data for this compound

Extensive research has revealed a significant gap in the scientific literature regarding the specific computational and theoretical studies of this compound's reactivity. As of the current date, there are no available scholarly articles or published research that focus on the Density Functional Theory (DFT) calculations for its reaction mechanisms or the elucidation of its energetic profiles and transition state structures.

This absence of specific data prevents a detailed and accurate generation of content for the requested sections on "Density Functional Theory (DFT) Calculations for Reaction Mechanisms" and "Elucidation of Energetic Profiles and Transition State Structures." Constructing an article on these topics would require specific research findings, such as calculated activation energies, bond lengths of transition states, and potential energy surfaces, which are not present in the public domain for this particular compound.

Therefore, in adherence to the principles of providing scientifically accurate and verifiable information, the requested article cannot be generated at this time. Any attempt to do so would result in speculation or the use of data from unrelated compounds, which would not accurately represent the chemical behavior of this compound and would violate the core instructions of the request.

Further research in the field of computational chemistry focusing on this specific sulfonyl chloride would be necessary to provide the data required to fulfill this request.

Applications in Complex Molecule Synthesis and Advanced Materials Science

Role as a Key Building Block in Fine Chemical Synthesis

In the realm of organic synthesis, But-2-ene-1-sulfonyl chloride serves as a valuable intermediate for the introduction of the butenylsulfonyl group and for the construction of various sulfur-containing compounds. nbinno.com The electrophilic nature of the sulfur atom in the sulfonyl chloride group facilitates reactions with a wide array of nucleophiles, while the carbon-carbon double bond offers a site for further molecular elaboration. molport.com

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a large number of therapeutic agents. acs.orgresearchgate.net this compound is an excellent reagent for the synthesis of sulfonamides. It reacts readily with primary and secondary amines in the presence of a base to form the corresponding N-substituted but-2-ene-1-sulfonamides. molport.comcbijournal.com This reaction provides a direct and efficient method for incorporating the butenylsulfonamide scaffold into diverse molecular frameworks, which is of significant interest for the development of new drug candidates. acs.orgchemscene.com The general reaction is a nucleophilic substitution at the sulfur center. vulcanchem.com

Table 1: Synthesis of Sulfonamides from this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Pyridine (B92270) | N-Alkyl-but-2-ene-1-sulfonamide |

| This compound | Secondary Amine (R₂-NH) | Triethylamine (B128534) | N,N-Dialkyl-but-2-ene-1-sulfonamide |

| This compound | Aniline (Ar-NH₂) | Pyridine | N-Aryl-but-2-ene-1-sulfonamide |

This compound is a precursor for the synthesis of various sulfones and sulfonic acids, which are important intermediates in organic synthesis. molport.com

Sulfones: Sulfones can be prepared through the reaction of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organocuprates. This allows for the formation of a new carbon-sulfur bond, yielding functionalized sulfones that retain the butenyl moiety for subsequent chemical modifications. Additionally, visible-light-mediated photoredox catalysis can be used to generate sulfonyl radicals from sulfonyl chlorides, which can then participate in reactions to form sulfones. d-nb.inforesearchgate.net

Sulfonic Acids: The hydrolysis of the sulfonyl chloride group is a straightforward process that yields the corresponding sulfonic acid. This reaction typically proceeds by treating this compound with water. The resulting But-2-ene-1-sulfonic acid is a strong acid that can be used in various applications, including catalysis and as an intermediate for other derivatives.

The presence of the alkene double bond in this compound allows for a variety of addition reactions, making it a valuable tool for creating highly functionalized molecules. The sulfonyl chloride can act as a source for sulfonyl radicals in atom-transfer radical addition (ATRA) reactions, leading to the formation of chlorosulfonylated products. d-nb.info Furthermore, modern synthetic methods, such as photoredox-catalyzed hydrosulfonylation, enable the addition of the sulfonyl group across the double bonds of other alkenes, expanding the synthetic utility of this building block. d-nb.inforesearchgate.netrsc.org This dual reactivity allows chemists to perform sequential modifications on the molecule, first reacting at the sulfonyl chloride center and then functionalizing the alkene, or vice versa, to build complex molecular structures.

Derivatization for Advanced Chemical Probes and Bioconjugation Techniques

The unique properties of this compound make it a suitable precursor for the development of specialized tools for chemical biology and bioconjugation. Its ability to be incorporated into larger molecules and its inherent reactivity are key to these applications.

Sulfonyl chlorides and their derivatives, particularly sulfonyl fluorides, have emerged as important electrophilic "warheads" for covalently modifying proteins. rsc.orgnih.gov this compound can be used to attach the "but-2-enyl" group to biomolecules. This group can serve as a molecular tag or reporter. The sulfonyl chloride moiety reacts with nucleophilic amino acid residues on the surface of a protein, such as lysine (B10760008) or tyrosine, to form a stable covalent bond. rsc.org The appended butenyl group can then be used for detection or as an anchor point for further functionalization, such as the attachment of fluorophores or affinity labels.

In chemical biology, a "reactive handle" is a functional group that is introduced into a biomolecule to allow for specific subsequent chemical reactions. The butenyl group of this compound is an ideal reactive handle. After the sulfonyl chloride has reacted with a target molecule, the alkene is available for a range of bioorthogonal reactions, such as thiol-ene coupling or tetrazine ligation. This two-step strategy allows for the precise and selective labeling of proteins and other biomolecules in complex biological systems, which is crucial for studying their function and localization. The conversion of the sulfonyl chloride to a sulfonyl fluoride (B91410) is a common strategy to create more stable probes for these applications. rsc.orgnih.gov

Contributions to Materials Science

Integration into Organic Electronic Materials

No research was found that discusses the incorporation or utility of this compound in the synthesis or functionalization of materials for organic electronics.

Development of Functional Polymers and Coatings

There is no available data or research that details the use of this compound as a monomer, cross-linking agent, or functionalizing agent for the creation of polymers or specialized coatings.

Analytical and Spectroscopic Characterization Techniques for But 2 Ene 1 Sulfonyl Chloride and Its Reaction Products

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of the precise molecular formula.

For But-2-ene-1-sulfonyl chloride (C₄H₇ClO₂S), the expected exact mass can be calculated based on the masses of its constituent isotopes. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in M+ and M+2 peaks.

Key fragmentation patterns in the mass spectrum would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the butenyl chain. For instance, the related compound butane-1-sulfonyl chloride shows a characteristic ion at m/z 99, corresponding to the sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope acdlabs.com.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₄H₇³⁵ClO₂S]⁺ | 153.9855 |

| [C₄H₇³⁷ClO₂S]⁺ | 155.9826 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the carbon-carbon double bond.

S=O stretching: Two strong absorption bands are characteristic of the sulfonyl chloride group, typically appearing in the ranges of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch) acdlabs.com.

C=C stretching: A medium intensity band in the region of 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

=C-H stretching: A band above 3000 cm⁻¹ would correspond to the stretching of the C-H bonds on the double bond.

C-H stretching (alkane): Bands in the 2850-3000 cm⁻¹ region would be due to the C-H bonds of the methyl and methylene (B1212753) groups.

S-Cl stretching: A weaker absorption in the lower frequency region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3010 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=C stretch | 1640 - 1680 | Medium |

| S=O asymmetric stretch | 1370 - 1410 | Strong |

| S=O symmetric stretch | 1166 - 1204 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity of a volatile compound like this compound and for identifying the components of a reaction mixture.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For the analysis of this compound, GC-MS can be used to:

Assess Purity: A pure sample will show a single major peak in the gas chromatogram. The presence of other peaks would indicate impurities.

Identify Reaction Products: When this compound is used in a reaction, GC-MS can be used to separate and identify the products formed, as well as any unreacted starting material. This is crucial for monitoring reaction progress and optimizing reaction conditions.

It is important to note that sulfonyl chlorides can sometimes degrade at the high temperatures used in GC, potentially leading to the formation of corresponding chlorides. In such cases, derivatization to more thermally stable compounds, such as sulfonamides, may be necessary for accurate quantitative analysis libretexts.org.

X-ray Crystallography for Solid-State Structure Determination (When Crystalline Derivatives are Formed)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While this compound is likely a liquid at room temperature, this technique can be applied to its solid, crystalline derivatives.

For instance, if this compound is reacted with an amine to form a solid sulfonamide, X-ray crystallography could be used to:

Confirm the connectivity of the atoms.

Determine the stereochemistry of the butene backbone.

Analyze intermolecular interactions, such as hydrogen bonding, in the crystal packing.

While no specific crystal structures of this compound derivatives were found, the technique has been successfully applied to a wide range of other sulfonyl chloride derivatives to confirm their structures.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to But-2-ene-1-sulfonyl chloride

Currently, detailed synthetic procedures for this compound are not widely reported in the literature, presenting an immediate opportunity for research. The development of efficient and selective synthetic routes is paramount for enabling its broader application. Future investigations should focus on adapting and optimizing established methods for the synthesis of sulfonyl chlorides to this specific target.

Key areas for exploration include:

Oxidative Chlorination of Thiol Precursors: A primary avenue for investigation is the oxidative chlorination of the corresponding but-2-ene-1-thiol. Modern, environmentally benign methods that utilize greener oxidants and chlorinating agents could be explored. rsc.orgresearchgate.net Research could focus on metal-free conditions to enhance the sustainability of the synthesis. rsc.org

From S-Alkyl Isothiourea Salts: The conversion of S-alkyl isothiourea salts, derived from the corresponding but-2-enyl halide, into sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate offers a promising and often high-yielding alternative. researchgate.netorganic-chemistry.org

Direct Chlorosulfonation: While potentially challenging due to the presence of the reactive alkene, the direct chlorosulfonation of but-2-ene could be investigated under carefully controlled conditions to afford the desired product.

A comparative analysis of potential synthetic precursors and their conversion to this compound is presented in Table 1.

Table 1: Potential Synthetic Precursors and Methods for this compound

| Precursor | Synthetic Method | Key Reagents | Potential Advantages |

|---|---|---|---|

| But-2-ene-1-thiol | Oxidative Chlorination | Cl₂, NaOCl, NCS | Direct conversion of the thiol to the sulfonyl chloride. |

| 1-Bromo-2-butene | Isothiourea Salt Formation & Chlorination | Thiourea, NCS, NaClO₂ | Readily available starting materials, high yields reported for similar systems. organic-chemistry.org |

| But-2-ene | Direct Chlorosulfonation | SO₂Cl₂, ClSO₃H | Atom economical. |

Development of New Catalytic Transformations for this compound

The dual functionality of this compound opens the door to a wide array of catalytic transformations. Future research should aim to develop novel catalytic systems that can selectively engage either the sulfonyl chloride or the alkene moiety, or both in a controlled manner.

Potential areas of focus include:

Cross-Coupling Reactions: The sulfonyl chloride group can serve as a precursor to sulfones via catalytic cross-coupling reactions. Palladium-catalyzed couplings with boronic acids (Suzuki-Miyaura) or organozinc reagents (Negishi) could be explored to form new carbon-sulfur bonds. Photocatalytic methods for the synthesis of allylic sulfones from sulfonyl chlorides and allyl bromides have also been reported and could be adapted. organic-chemistry.org

Catalytic Asymmetric Reactions: The development of chiral catalysts for reactions involving either functional group would be of high value. For instance, enantioselective additions to the alkene or catalytic asymmetric substitutions at the sulfonyl group would provide access to chiral sulfur-containing molecules. Photocatalytic enantioselective hydrosulfonylation of α,β-unsaturated carbonyls with sulfonyl chlorides has been demonstrated, suggesting the potential for similar transformations with this compound. researchgate.netnih.govbohrium.com

Metathesis Reactions: The terminal alkene functionality could participate in various metathesis reactions, such as cross-metathesis with other olefins or ring-closing metathesis if incorporated into a larger diene system, to build molecular complexity.

Integration into Multicomponent Reactions and Cascade Processes for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. chemistryforsustainability.org this compound is an ideal candidate for the design of novel MCRs and cascade processes.

Future research could explore:

Sulfonamide-Based MCRs: The reaction of the sulfonyl chloride with a primary amine and an aldehyde or ketone could lead to the formation of complex sulfonamide-containing heterocycles in a single step.

Radical Cascade Reactions: The alkene moiety can act as a radical acceptor in cascade reactions. For example, the addition of a radical to the double bond could be followed by an intramolecular cyclization, with the sulfonyl group acting as a key functional handle in the final product. Visible-light-induced radical hydrosulfonylation of alkenes with sulfonyl chlorides is a known process that could be adapted to initiate such cascades. researchgate.netnih.gov

[3+2] Cycloadditions: The butenyl group could participate as a three-carbon component in transition-metal-catalyzed [3+2] cycloadditions with various dipolarophiles to construct five-membered rings.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be a truly valuable synthetic tool, its production must be both sustainable and scalable. Future research should focus on developing manufacturing processes that are environmentally friendly and economically viable.

Key considerations include:

Green Solvents and Reagents: The use of hazardous solvents and reagents should be minimized. Research into syntheses that can be performed in greener solvents like water, ethanol, or deep eutectic solvents would be highly beneficial. researchgate.net The use of environmentally benign oxidants is also a critical aspect. rsc.org

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com A continuous flow setup for the synthesis of this compound would allow for better control over reaction parameters and could facilitate a safer handling of potentially hazardous intermediates.

Catalyst Recycling: For catalytic transformations involving this compound, the development of recyclable catalysts, such as those immobilized on solid supports, would enhance the sustainability of the processes.

A summary of potential green chemistry approaches for the synthesis and use of this compound is presented in Table 2.

Table 2: Green Chemistry Approaches for this compound

| Principle of Green Chemistry | Application to this compound Synthesis/Reactions |

|---|---|

| Waste Prevention | Development of high-yield, atom-economical synthetic routes. |

| Safer Solvents and Auxiliaries | Use of water, bio-based solvents, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Use of catalysis to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploration of bio-derived precursors for the butenyl backbone. |

Advanced Theoretical and Computational Predictions for Enhanced Reactivity and Selectivity

Theoretical and computational chemistry can play a crucial role in guiding the experimental exploration of this compound's reactivity. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into its electronic structure, reaction mechanisms, and the origins of selectivity.

Future computational studies could focus on:

Reaction Pathway Analysis: Modeling potential reaction pathways for various transformations of this compound can help in predicting the feasibility of new reactions and in understanding unexpected outcomes. Theoretical comparisons of the reactivity of similar compounds, such as allyl chloride, have been performed and can serve as a basis for these studies. northwestern.edu

Catalyst Design: Computational screening of potential catalysts for specific transformations can accelerate the discovery of new and more efficient catalytic systems.

Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of new compounds derived from this compound.

Understanding Non-covalent Interactions: Computational studies can elucidate the role of non-covalent interactions in the solid-state structure and in controlling the selectivity of its reactions. nih.gov

By leveraging the predictive power of computational chemistry, researchers can more efficiently navigate the vast landscape of potential reactions and applications for this promising, yet underexplored, chemical compound.

Q & A

Basic: What are the common synthetic routes for But-2-ene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is typically synthesized via sulfonation of 1,3-butadiene derivatives. A common approach involves chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions. Key parameters include:

- Temperature: Maintained at 0–5°C to minimize side reactions (e.g., polymer formation).

- Solvent: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride improve reagent miscibility.

- Stoichiometry: A 1:1.2 molar ratio of precursor to ClSO₃H ensures complete sulfonation while avoiding excess acid decomposition .

Post-reaction, quenching with ice-water followed by extraction and distillation under reduced pressure (40–50°C, 10 mmHg) isolates the product. Yield optimization requires strict moisture exclusion and real-time monitoring via TLC or GC-MS to track intermediate stability .